molecular formula C17H19ClN4O B6471833 3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one CAS No. 2640866-05-1

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one

Cat. No.: B6471833
CAS No.: 2640866-05-1
M. Wt: 330.8 g/mol
InChI Key: STBRMAWLQXQSHZ-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one (CAS: 2640866-05-1, molecular formula: C₁₇H₁₉ClN₄O, MW: 330.812) is a heterocyclic compound featuring a piperazine moiety substituted with a 4-chlorophenyl group and a cyclopropyl-dihydropyrazinone core . The cyclopropyl group contributes steric rigidity, which may influence metabolic stability and binding interactions in biological systems.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-13-1-3-14(4-2-13)20-9-11-21(12-10-20)16-17(23)22(8-7-19-16)15-5-6-15/h1-4,7-8,15H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBRMAWLQXQSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with 4-chlorobenzyl chloride under basic conditions.

    Cyclopropylation: The piperazine intermediate is then reacted with cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group.

    Dihydropyrazinone Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine, to form the dihydropyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperazine/Piperidine Scaffolds
Compound Name CAS/ID Structure Molecular Formula Molecular Weight Key Features
3-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile 2034485-84-0 (BK71781) Piperidine-thiophene-pyrazine C₁₅H₁₄N₄O₂S 314.36 Thiophene-2-carbonyl group introduces sulfur-based lipophilicity; cyano group enhances π-π stacking .
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane - (h) Dimeric piperazine C₂₅H₂₈Cl₂N₆ 483.44 Dual 3-chlorophenyl-piperazine units linked via propane; may exhibit multivalent receptor binding .
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine - (g) Chlorophenyl-chloropropyl-piperazine C₁₃H₁₇Cl₂N₃ 298.20 Chlorine at meta-position on phenyl; flexible 3-chloropropyl chain may reduce metabolic stability vs. cyclopropyl .

Key Observations :

  • Chlorophenyl Position : The para-chlorophenyl group in the target compound (vs. meta in compound h or g ) optimizes electronic effects for receptor interactions, as para-substitution often enhances π-stacking and hydrophobic interactions .
  • Heterocyclic Core : The dihydropyrazin-2-one ring in the target compound offers partial aromaticity and hydrogen-bonding capability (via the carbonyl group), contrasting with the fully aromatic pyrazine in BK71781 or simpler piperazine backbones .
  • Substituent Rigidity : The cyclopropyl group in the target compound imposes steric constraints that may reduce off-target interactions compared to the flexible chloropropyl chain in compound g .
Physicochemical and Pharmacokinetic Properties

While explicit pharmacological data are unavailable, structural analogs provide insights:

  • Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting enhanced half-life for the target compound vs. chloropropyl- or propane-linked analogs .
  • Molecular Weight : The target compound (MW 330.8) falls within the "drug-like" range (200–500 Da), while dimeric compound h (MW 483.4) may face challenges in bioavailability .
Conformational Analysis

The dihydropyrazin-2-one ring in the target compound likely adopts a puckered conformation, as described by Cremer and Pople’s generalized puckering coordinates . This contrasts with planar pyrazine rings (e.g., BK71781), where aromaticity enforces rigidity. Puckering may modulate binding pocket compatibility in enzyme or receptor targets.

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